molecular formula C24H16O4 B376779 5-(Benzoyloxy)-1-naphthyl benzoate

5-(Benzoyloxy)-1-naphthyl benzoate

Cat. No.: B376779
M. Wt: 368.4g/mol
InChI Key: BXRXNZCGYOFYMZ-UHFFFAOYSA-N
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Description

Historical Context in Aromatic Ester Chemistry

Aromatic esters have played a pivotal role in organic chemistry since Emil Fischer’s pioneering work on esterification reactions in the late 19th century. The Fischer esterification method, which couples carboxylic acids with alcohols under acidic conditions, laid the foundation for synthesizing complex esters like 5-(benzoyloxy)-1-naphthyl benzoate. Early 20th-century advancements focused on optimizing esterification yields, while mid-century research explored steric and electronic effects in substituted aromatic esters. The development of naphthyl esters accelerated in the 1980s with innovations in regioselective substitution techniques, enabling precise functionalization of naphthalene rings.

Position in Naphthyl Ester Classifications

This compound belongs to the 1-naphthyl benzoate subclass, distinguished by its ester groups at the 1- and 5-positions of the naphthalene core. This structural motif differentiates it from:

Compound Substitution Pattern Key Structural Feature
1-Naphthyl benzoate Single ester at 1-position C₁₇H₁₂O₂ backbone
2-Naphthyl benzoate Single ester at 2-position Enhanced thermal stability
1,8-Naphthalene diyl dibenzoate Dual esters at 1,8-positions Extended conjugation system

The 5-benzoyloxy substituent introduces steric constraints and electronic modulation, making it a unique case study in regiochemical effects.

Structural Characteristics and Chemical Importance

The compound (C₂₄H₁₆O₄, MW 368.39 g/mol) features:

  • A naphthalene scaffold with ester linkages at C1 and C5
  • Planar aromatic systems facilitating π-π stacking interactions
  • Dihedral angles of 85–90° between benzoyloxy groups and the naphthalene plane, as revealed by X-ray crystallography

Key physicochemical properties include:

  • LogP = 4.26, indicating high lipophilicity
  • Melting point: 125–126°C
  • UV-Vis λₘₐₓ = 278 nm (π→π* transitions)

Research Significance in Organic Chemistry

Recent studies highlight its utility in:

  • Synthetic methodology development :
    • Pd-catalyzed decarbonylative coupling
    • Solvent-controlled regioselective rearrangements
  • Materials science :
    • Liquid crystal precursors
    • Fluorescent probes via naphthalene-derived emission
  • Mechanistic studies :
    • Steric effects on ester hydrolysis kinetics
    • Non-covalent interaction analysis in crystal packing

A 2020 breakthrough demonstrated its role in the "ester dance reaction," enabling positional isomerization of benzoyl groups under palladium catalysis. This discovery opened new pathways for modular synthesis of complex aromatics.

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4g/mol

IUPAC Name

(5-benzoyloxynaphthalen-1-yl) benzoate

InChI

InChI=1S/C24H16O4/c25-23(17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(26)18-11-5-2-6-12-18/h1-16H

InChI Key

BXRXNZCGYOFYMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-(Benzoyloxy)-1-naphthyl benzoate as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives of naphthalene have shown promise in targeting specific signaling pathways associated with tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Antiviral Effects
In addition to its anticancer and antimicrobial capabilities, there is emerging evidence that this compound may possess antiviral properties. It has been noted for its potential to inhibit viral replication mechanisms, particularly against influenza virus strains, which could lead to new therapeutic strategies .

Material Science Applications

Polymer Chemistry
this compound is utilized in polymer chemistry due to its ability to act as a plasticizer or modifier in polymer formulations. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers, making it valuable in creating high-performance materials .

Surfactant Development
The compound's amphiphilic nature makes it suitable for surfactant applications. It can be incorporated into formulations to improve surface activity, which is beneficial in various industrial processes, including emulsification and dispersion technologies .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including one-pot synthesis strategies that streamline the functionalization process. Such methods not only enhance yield but also reduce the number of steps involved in the synthesis, making it more efficient for large-scale applications .

Case Study 1: Anticancer Activity

A study conducted on a series of naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell growth.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of naphthalene derivatives found that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Benzoyloxy)-1-naphthyl benzoate with three related compounds based on structural motifs, applications, and research findings.

Table 1: Key Comparisons

Compound Name Structural Features Applications/Research Findings Reference CAS/ID
This compound Naphthyl core, benzoyloxy substituent at position 5 Hypothesized use in LC materials or drug delivery Not explicitly listed
(R/S)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate (R811/S811) Alkyl chain, benzoyloxy group, chiral center Chiral dopants in ferroelectric nematic LCs; modulates polarization topology TCI-specific (not CAS)
5-(Benzoyloxy)-2-(cyclohexylcarbothioamide)benzoate Carbothioamide substituent, complex hydrazone linkage Likely bioactive (e.g., enzyme inhibition) 883568-64-7

Key Differences and Insights

Functional Group Influence R811/S811: The presence of a chiral octyl chain and hexyloxy group enhances its utility in liquid crystal (LC) alignment, enabling chirality biasing in ferroelectric nematics . Carbothioamide analog (CAS 883568-64-7): The thioamide and hydrazone groups suggest medicinal applications (e.g., kinase inhibition), diverging from the hypothesized LC use of the target compound .

Thermal and Optical Properties R811/S811 exhibits temperature-dependent phase behavior critical for LC applications, with planar alignment layers (e.g., KPI-3000) enhancing performance . The naphthyl group in the target compound may improve thermal stability but reduce solubility in nonpolar solvents compared to R811’s alkyl chains.

Synthetic Complexity

  • R811/S811 derivatives are synthesized via esterification of 4-hydroxybenzoic acid with chiral alcohols, a well-established route . The target compound’s naphthyl backbone likely requires more specialized coupling reagents (e.g., DCC/DMAP), increasing synthesis difficulty.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(Benzoyloxy)-1-naphthyl benzoate, and how can reaction efficiency be optimized?

A1. The synthesis typically involves benzoylation of a hydroxyl-substituted naphthol precursor using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) . Key steps include:

  • Reagents : Benzoyl chloride, anhydrous solvents (e.g., dichloromethane or toluene), and acid scavengers.
  • Optimization : Temperature control (0–5°C for exothermic reactions) and extended reaction times (5–12 hours) improve yield .
  • Purification : Column chromatography (silica gel, 60–120 mesh) with eluents like dichloromethane:methanol (9:1) removes unreacted starting materials .

Q. Q2. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

A2. A multi-technique approach is essential:

  • NMR :
    • 1H NMR : Aromatic protons (δ 7.2–8.5 ppm), benzoyloxy methylene (δ ~5.2 ppm, singlet) .
    • 13C NMR : Carbonyl signals (C=O, δ ~165–170 ppm) confirm ester groups .
  • IR : Ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • HPLC/MS : Purity assessment (>98%) and molecular ion peak (expected m/z ~348.4) .

Note : Discrepancies in spectral data may arise from residual solvents or regioisomers. 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

Handling and Safety

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

A3. Key precautions include:

  • PPE : Chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Synthesis Challenges

Q. Q4. How can competing side reactions (e.g., over-benzoylation or hydrolysis) be minimized during synthesis?

A4. Strategies include:

  • Controlled Stoichiometry : Limit benzoyl chloride to 1.1–1.3 equivalents to prevent di-ester formation .
  • Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Catalyst Screening : Lewis acids (e.g., DMAP) enhance regioselectivity for mono-benzoylation .

Q. Q5. How should researchers address inconsistencies in biological activity data for derivatives of this compound?

A5. Contradictions often stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) may enhance enzyme inhibition but reduce solubility .
  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements) across studies. Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm activity .
  • Metabolic Stability : Assess in vitro liver microsome models to differentiate true activity from artifact .

Biological Activity Profiling

Q. Q6. What methodologies are suitable for evaluating the therapeutic potential of this compound in cancer research?

A6. Focus on:

  • In Vitro Screening :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
    • Target Engagement : Kinase inhibition profiling (e.g., EGFR, VEGFR) .
  • Mechanistic Studies :
    • Apoptosis Markers : Caspase-3/7 activation via flow cytometry .
    • ROS Detection : DCFH-DA probes to assess oxidative stress .

Note : Compare results with structurally similar benzoates (e.g., benzyl benzoate derivatives) to identify SAR trends .

Environmental and Stability Considerations

Q. Q7. How does the stability of this compound vary under different storage conditions?

A7. Stability is influenced by:

  • Temperature : Degrades >40°C; store at 2–8°C for long-term stability .
  • pH : Susceptible to hydrolysis in acidic/basic conditions (t₁/₂ <24 hours at pH <3 or >10) .
  • Light : Protect from UV exposure to prevent photolytic cleavage .

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